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molecular formula C13H14N2O3 B8512985 5-(2-Cyanophenylamino)-3-methyl-5-oxopentanoic acid

5-(2-Cyanophenylamino)-3-methyl-5-oxopentanoic acid

Cat. No. B8512985
M. Wt: 246.26 g/mol
InChI Key: DIMISFDDUBMGRR-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 2-aminobenzonitrile (1.181 g, 10 mmol) and 4-methyldihydro-2H-pyran-2,6(3H)-dione (1.281 g, 10 mmol) in THF (20 mL) was stirred at 90° C. for 46 hr. The reaction solution was concentrated to give 5-(2-cyanophenylamino)-3-methyl-5-oxopentanoic acid (2.230 g, 9.06 mmol, 91%) as a white powder.
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
1.281 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:10][CH:11]1[CH2:16][C:15](=[O:17])[O:14][C:13](=[O:18])[CH2:12]1>C1COCC1>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[NH:1][C:15](=[O:17])[CH2:16][CH:11]([CH3:10])[CH2:12][C:13]([OH:18])=[O:14])#[N:5]

Inputs

Step One
Name
Quantity
1.181 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
1.281 g
Type
reactant
Smiles
CC1CC(OC(C1)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)NC(CC(CC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.06 mmol
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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